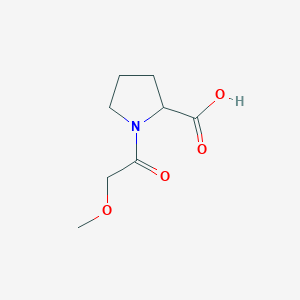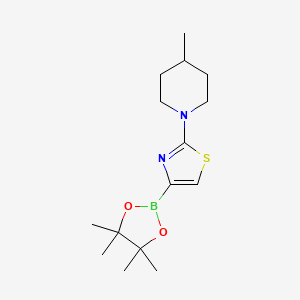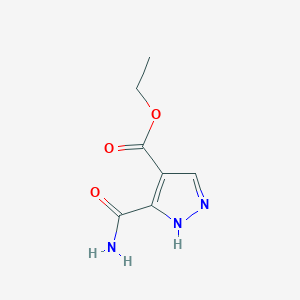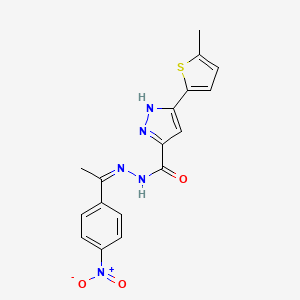![molecular formula C12H11Cl2NO2S2 B2590456 4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole CAS No. 672951-38-1](/img/structure/B2590456.png)
4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole” is a chemical compound that contains a thiazole ring. Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazole ring, which is a five-membered ring containing two heteroatoms (nitrogen and sulfur), attached to a phenyl ring that is substituted with two chlorine atoms and an ethylsulfonyl group .
Applications De Recherche Scientifique
Antioxidant Capacity Assays
The study by Ilyasov et al. (2020) focuses on the ABTS/PP decolorization assay to determine antioxidant capacity. This assay is significant for evaluating the antioxidant potential of compounds, including those related to thiazole derivatives. The review highlights two principal reaction pathways for antioxidants, emphasizing the specificity of reactions like coupling, which might influence comparisons between antioxidants. Such assays are crucial for assessing the changes in antioxidant systems during storage and processing (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Sulfonamides and Their Therapeutic Potential
Carta, Scozzafava, and Supuran (2012) review the therapeutic applications of sulfonamides, highlighting their presence in clinically used drugs. The discussion includes novel drugs that incorporate the sulfonamide group, showcasing its versatility and potential in drug development. This relevance extends to derivatives of thiazole, given their structural and functional similarities, particularly in targeting enzyme isoforms for therapeutic purposes (Carta, Scozzafava, & Supuran, 2012).
Chemical and Biological Properties of Phosphorylated Azoles
Abdurakhmanova et al. (2018) systematize data on 4-phosphorylated 1,3-azoles, discussing their synthesis, chemical, and biological properties. This review underscores the importance of azoles, including thiazoles, in creating compounds with varied biological activities, such as insectoacaricidal and antihypertensive properties. The study emphasizes the role of these derivatives in synthesizing complex natural molecules and synthetic drugs, indicating the broad applicability of thiazole derivatives in medicinal chemistry (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Thiazole Derivatives and Their Pharmacological Activities
Leoni, Locatelli, Morigi, and Rambaldi (2014) provide a comprehensive review of thiazole derivatives, focusing on their development and pharmacological activities from 2008 to 2012. The review highlights thiazole's potential in creating compounds with a wide range of therapeutic effects, such as antimicrobial, antifungal, and antitumor activities. This underscores the significant role thiazole derivatives play in drug discovery and development, suggesting their relevance to the compound (Leoni, Locatelli, Morigi, & Rambaldi, 2014).
Orientations Futures
The future directions for “4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole” could involve further exploration of its biological activities and potential therapeutic applications, given the wide range of biological activities exhibited by thiazole derivatives . Additionally, more research could be conducted to elucidate its synthesis, chemical reactions, and physical and chemical properties.
Propriétés
IUPAC Name |
4-(2,3-dichloro-4-ethylsulfonylphenyl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO2S2/c1-3-19(16,17)10-5-4-8(11(13)12(10)14)9-6-18-7(2)15-9/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSCQUNIRFMTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C2=CSC(=N2)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(2-fluorophenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2590378.png)


![Tert-butyl N-[[4-[2-[(2-chloroacetyl)amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2590383.png)
![1-Methyl-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}phthalazine](/img/structure/B2590385.png)



![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2590390.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2590391.png)

